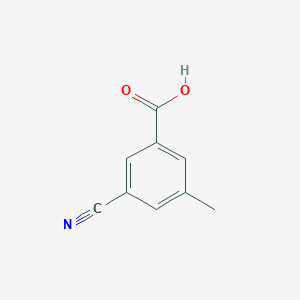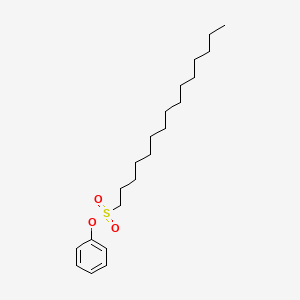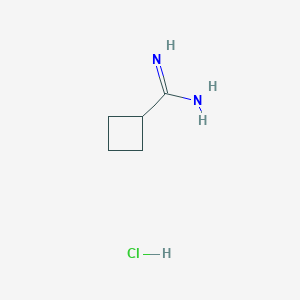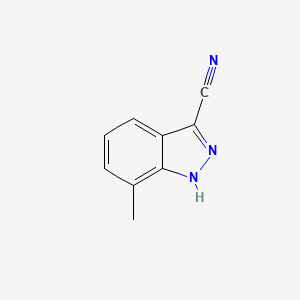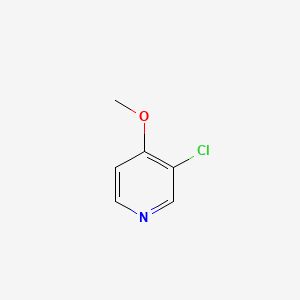
3-Chloro-4-methoxypyridine
Übersicht
Beschreibung
3-Chloro-4-methoxypyridine is a chemical compound with the molecular formula C6H6ClNO . It has a molecular weight of 143.57 .
Synthesis Analysis
The synthesis of 3-Chloro-4-methoxypyridine and its derivatives is a topic of interest in the field of organic chemistry. One method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This process yields 2-substituted pyridines .Molecular Structure Analysis
The InChI code for 3-Chloro-4-methoxypyridine is 1S/C6H6ClNO/c1-9-6-2-3-8-4-5(6)7/h2-4H,1H3 . This code provides a unique identifier for the molecule, which can be used to retrieve its structural information.Chemical Reactions Analysis
3-Chloro-4-methoxypyridine can participate in various chemical reactions. For instance, it can undergo Suzuki–Miyaura coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction .Physical And Chemical Properties Analysis
3-Chloro-4-methoxypyridine has a molecular weight of 143.57 . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Enantioselective Catalytic Dearomative Addition of Grignard Reagents
- Summary of Application: This research involves the enantioselective dearomative alkylation of pyridine derivatives with Grignard reagents . The methodology allows direct access to nearly enantiopure chiral dihydro-4-pyridones .
- Methods of Application: The methodology involves dearomatization of in situ-formed N-acylpyridinium salts, employing alkyl organomagnesium reagents as nucleophiles and a chiral copper (I) complex as the catalyst .
- Results or Outcomes: The process yields up to 98% of nearly enantiopure chiral dihydro-4-pyridones . Computational and mechanistic studies provide insights into the origin of the reactivity and enantioselectivity of the catalytic process .
Development and Understanding of Cobaloxime Activity
- Summary of Application: This research involves the study of molecular proton reduction catalysts made from earth abundant materials to improve their viability for water splitting systems . The study focuses on cobaloxime proton reduction activity with respect to the axial ligand in aqueous solution .
- Methods of Application: Over 20 axial ligands were analysed, allowing rapid identification of the most active catalysts . More electron donating pyridine ligands result in enhanced catalytic currents due to the formation of a more basic Co–H species .
- Results or Outcomes: The most active catalyst, [Co III Cl (dimethyl glyoximato) 2 (4-methoxypyridine)], showed high electro- and photoactivity in both anaerobic and aerobic conditions in pH neutral aqueous solution .
Flavoring Agent
- Summary of Application: Methoxypyridine, including its isomer 3-Methoxypyridine, is used as a flavoring agent .
- Methods of Application: The specific methods of application can vary depending on the food product, but it generally involves adding a certain amount of the compound to achieve the desired flavor .
- Results or Outcomes: The use of methoxypyridine as a flavoring agent can enhance the taste of various food products .
Stereocontrolled Synthesis of (±)-Pumiliotoxin C and (±)-Lasubine II
- Summary of Application: 4-Methoxypyridine, which can be derived from 3-Chloro-4-methoxypyridine, was used as a starting reagent for the stereocontrolled synthesis of (±)-pumiliotoxin C and (±)-lasubine II .
- Methods of Application: The synthesis involves a series of reactions, including the formation of dihyropyridin-4-ones, which serve as potential ligands for neuronal nicotinic acetycholine receptors .
- Results or Outcomes: The synthesis resulted in the successful production of (±)-pumiliotoxin C and (±)-lasubine II .
Flavoring Agent
- Summary of Application: Methoxypyridine, including its isomer 3-Methoxypyridine, is used as a flavoring agent .
- Methods of Application: The specific methods of application can vary depending on the food product, but it generally involves adding a certain amount of the compound to achieve the desired flavor .
- Results or Outcomes: The use of methoxypyridine as a flavoring agent can enhance the taste of various food products .
Cobaloxime Catalyst
- Summary of Application: This research involves the study of cobaloxime proton reduction activity with respect to the axial ligand in aqueous solution . The study focuses on pyridines with electron donating groups, such as 4-methoxypyridine .
- Methods of Application: Over 20 axial ligands were analysed, allowing rapid identification of the most active catalysts . More electron donating pyridine ligands result in enhanced catalytic currents due to the formation of a more basic Co–H species .
- Results or Outcomes: It is apparent that pyridines with electron donating groups, such as 4-methoxypyridine, form highly effective catalysts that surpass the activity of the pyridine substituted cobaloxime .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-chloro-4-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-9-6-2-3-8-4-5(6)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJIIJJCVDJQFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634084 | |
| Record name | 3-Chloro-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-methoxypyridine | |
CAS RN |
89379-79-3 | |
| Record name | 3-Chloro-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




